Product packaging for Glutamic acid, N-(2-chloronicotinoyl)-(Cat. No.:CAS No. 76980-25-1)

Glutamic acid, N-(2-chloronicotinoyl)-

Cat. No.: B1622884
CAS No.: 76980-25-1
M. Wt: 286.67 g/mol
InChI Key: YVSROHGWUQOQGM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamic acid, N-(2-chloronicotinoyl)- is a useful research compound. Its molecular formula is C11H11ClN2O5 and its molecular weight is 286.67 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClN2O5 B1622884 Glutamic acid, N-(2-chloronicotinoyl)- CAS No. 76980-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76980-25-1

Molecular Formula

C11H11ClN2O5

Molecular Weight

286.67 g/mol

IUPAC Name

(2S)-2-[(2-chloropyridine-3-carbonyl)amino]pentanedioic acid

InChI

InChI=1S/C11H11ClN2O5/c12-9-6(2-1-5-13-9)10(17)14-7(11(18)19)3-4-8(15)16/h1-2,5,7H,3-4H2,(H,14,17)(H,15,16)(H,18,19)/t7-/m0/s1

InChI Key

YVSROHGWUQOQGM-ZETCQYMHSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=C(N=C1)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC(CCC(=O)O)C(=O)O

Other CAS No.

76980-25-1

Origin of Product

United States

Academic Research Landscape of N 2 Chloronicotinoyl Glutamic Acid

Contextualization within Amidated Amino Acid Derivatives Research

N-(2-chloronicotinoyl)-Glutamic Acid belongs to the broad class of amidated amino acid derivatives. These compounds are characterized by the formation of an amide bond between the amino group of an amino acid and a carboxylic acid. In this specific case, the amino group of glutamic acid is acylated by 2-chloronicotinic acid. The study of amidated amino acid derivatives is a significant area of research in medicinal chemistry and drug discovery. This is due to the potential of these derivatives to exhibit enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action compared to their parent molecules.

The amide bond is a fundamental linkage in peptides and proteins, and its incorporation into small molecules can confer peptide-like properties. Research in this area often focuses on creating peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and oral bioavailability. The synthesis of N-acylamino acids and their esters has been a strategy to develop new bioactive compounds with a range of therapeutic applications scielo.org.mx.

Significance of Nicotinoyl and Glutamic Acid Moieties in Bioactive Chemical Entities

The potential bioactivity of N-(2-chloronicotinoyl)-Glutamic Acid can be inferred from the well-established roles of its two primary components: the nicotinoyl moiety and the glutamic acid moiety.

Nicotinoyl Moiety: The nicotinoyl group is derived from nicotinic acid (niacin or vitamin B3). Nicotinic acid and its derivatives are known to be involved in numerous physiological processes. Derivatives of nicotinic acid have been investigated for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties mdpi.com. The 2-chloro-substituted nicotinic acid, in particular, serves as a versatile intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals researchgate.net. The presence of the chlorine atom can significantly influence the electronic properties and reactivity of the nicotinic acid ring, potentially leading to enhanced interactions with biological targets.

Glutamic Acid Moiety: Glutamic acid is a non-essential amino acid that plays a crucial role as an excitatory neurotransmitter in the central nervous system. Its derivatives are a major focus of research for their potential in treating neurological and psychiatric disorders. The conjugation of various molecules with glutamic acid has been explored as a strategy to modulate their biological activity and targeting. For instance, glutamic acid derivatives have been investigated for their potential as anticancer agents by targeting glutamine metabolism in tumor cells nih.gov. Furthermore, the incorporation of amino acid residues into bioactive compounds can improve biocompatibility and reduce toxicity scielo.org.mxmdpi.com.

The combination of these two moieties in N-(2-chloronicotinoyl)-Glutamic Acid suggests a molecule with the potential for unique biological activities, leveraging the properties of both the nicotinoyl and glutamic acid components.

Overview of Current and Emerging Research Trajectories

While specific, in-depth research focused solely on N-(2-chloronicotinoyl)-Glutamic Acid is not extensively documented in publicly available literature, the broader research on related compounds provides insight into potential research directions.

Synthesis and Characterization: The synthesis of N-(2-chloronicotinoyl)-amino acid derivatives, including the glutamic acid conjugate, would likely follow established methods of amide bond formation. A common synthetic route involves the reaction of 2-chloronicotinoyl chloride (derived from 2-chloronicotinic acid) with the amino group of glutamic acid under basic conditions. A study on the synthesis of N-benzoyl amino esters and acids, including an N-(2-chloronicotinoyl)-L-tryptophan methyl ester, outlines a general synthetic approach for such compounds scielo.org.mx. The characterization of these compounds typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm their structure.

Biological Evaluation: Emerging research trajectories for a compound like N-(2-chloronicotinoyl)-Glutamic Acid would likely focus on the evaluation of its biological activities. Based on the properties of its constituent moieties, potential areas of investigation include:

Antimicrobial Activity: Nicotinic acid derivatives have shown promise as antimicrobial agents mdpi.com. The conjugation with glutamic acid could modulate this activity and potentially enhance selectivity.

Neurological Activity: As glutamic acid is a key neurotransmitter, its derivatives are often screened for their effects on the central nervous system. The N-(2-chloronicotinoyl) group could modulate the interaction of the glutamic acid moiety with its receptors or transporters.

Computational Studies: In silico methods, such as molecular docking and computational modeling, are increasingly being used to predict the biological potential of novel compounds nih.gov. These studies could help in identifying potential biological targets for N-(2-chloronicotinoyl)-Glutamic Acid and in designing more potent analogs.

While the specific research landscape for N-(2-chloronicotinoyl)-Glutamic Acid is still in its nascent stages, the foundation laid by research on related amidated amino acid derivatives, nicotinoyl compounds, and glutamic acid conjugates suggests a promising future for the exploration of its chemical and biological properties.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for N-(2-chloronicotinoyl)-Glutamic Acid

The synthesis of the title compound is fundamentally a two-part process: the preparation of the reactive nicotinoyl precursor and its subsequent coupling with glutamic acid.

The crucial step in synthesizing N-(2-chloronicotinoyl)-glutamic acid is the formation of an amide bond between the amino group of glutamic acid and the carboxyl group of 2-chloronicotinic acid. To achieve this, the carboxylic acid of the nicotinoyl moiety is typically activated. A common and effective method is the conversion of 2-chloronicotinic acid into its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride. prepchem.comlookchem.com

The reaction of 2-chloronicotinoyl chloride with glutamic acid would proceed via nucleophilic acyl substitution. The amino group (-NH2) of glutamic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. This general strategy is a cornerstone in the synthesis of nicotinoyl amino acid derivatives. ekb.eg Alternative methods for amide bond formation, common in peptide synthesis, could also be employed. nih.gov These involve the use of coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with the amine.

The primary precursor for this synthesis is 2-chloronicotinic acid. Several distinct synthetic routes have been established for its preparation. patsnap.com A prevalent method involves the oxidation of nicotinic acid to nicotinic acid N-oxide, followed by a chlorination reaction using reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). chemicalbook.comchemicalbook.comgoogle.com This route can achieve high yields, reportedly around 87.5%. chemicalbook.com However, it is noted to generate significant amounts of acid waste, posing environmental concerns. google.com

Alternative pathways to 2-chloronicotinic acid include:

The substitution of the hydroxyl group from 2-hydroxynicotinic acid. wikipedia.org

A one-step oxidation method starting from 2-chloro-3-alkyl pyridine (B92270), using ozone as the oxidant. This method is presented as a greener alternative with a simpler process and less pollution. google.com

A multi-step process starting from acetaldehyde (B116499) and methyl formate, proceeding through cyclization, chlorination, and hydrolysis steps. patsnap.com

Starting from 2-chloro-3-cyanopyridine, though the starting material can be difficult to obtain. patsnap.com

Once 2-chloronicotinic acid is obtained, it can be converted to the highly reactive 2-chloronicotinoyl chloride. A standard procedure for this conversion involves refluxing the acid with thionyl chloride (SOCl2), often in a solvent like 1,2-dichloroethane. prepchem.com This acyl chloride is a key intermediate, serving as a versatile building block for creating a wide range of derivatives. lookchem.comchemimpex.com

Table 1: Comparison of Synthetic Routes for 2-Chloronicotinic Acid

Starting MaterialKey ReagentsReported YieldKey ConsiderationsReference
Nicotinic AcidH₂O₂, POCl₃, PCl₅~87.5%High yield but produces significant acid waste. chemicalbook.com, chemicalbook.com, google.com
2-Chloro-3-alkyl pyridineO₃ (Ozone), Acetate (catalyst)Not specifiedGreener chemistry approach, less pollution. google.com
2-Hydroxynicotinic AcidChlorinating agentNot specifiedInvolves substitution of a hydroxyl group. wikipedia.org
Acetaldehyde / Methyl FormateMalononitrile, Methanol, etc.Not specifiedMulti-step process involving cyclization and hydrolysis. patsnap.com

Design and Synthesis of N-(2-chloronicotinoyl)-Glutamic Acid Analogues

The structural framework of N-(2-chloronicotinoyl)-glutamic acid allows for extensive modification at three primary locations: the stereocenter of the glutamic acid, the glutamic acid side chain, and the nicotinoyl ring.

Glutamic acid is a chiral molecule, existing as L-glutamic acid and D-glutamic acid. The choice of starting enantiomer directly determines the stereochemistry of the final product. Synthesizing analogues with specific stereochemistry is crucial, as different enantiomers can exhibit distinct biological activities. For instance, in the synthesis of related nicotinoyl amino acid derivatives, L-glutamic acid has been used as a starting material to produce specific enantiomers. ekb.eg

Enantioselective synthesis strategies are vital for producing chirally pure compounds. Catalytic asymmetric synthesis provides a powerful tool for creating glutamate (B1630785) analogues in high yield and with high enantiomeric excess. nih.gov Methodologies such as bifunctional tertiary amine-squaramide-catalyzed enantioselective Mannich-type reactions have been developed for the concise synthesis of non-proteinogenic α-amino acids, which could be adapted for these analogues. rsc.org

The glutamic acid portion of the molecule offers numerous possibilities for structural alteration. mdpi.com Modifications can be designed to create analogues with conformationally restricted structures or to introduce new functional groups. nih.govnih.gov Research into glutamic acid derivatives has shown that it can be readily manipulated to produce molecules with potential as inhibitors of specific enzymes like glutamate carboxypeptidase II (GCP2). mdpi.comresearchgate.net

Strategies for modification include:

Side-Chain Modification : The γ-carboxylic acid can be converted into amides or esters. For example, N-(benzenesulfonyl)-L-glutamic acid has been converted into bis(p-substituted phenylhydrazides). nih.gov

Cyclization : The glutamic acid backbone can be cyclized to form structures like substituted 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxamides. This is achieved by treating the N-substituted glutamic acid with a dehydrating agent like phosphorus oxychloride. nih.gov

Bioisosteric Replacement : The carboxylic acid groups can be replaced with other acidic functional groups, such as sulfonamides or tetrazoles, to alter the electronic properties and binding interactions of the molecule. nih.govresearchgate.net

Alkylation : The introduction of alkyl groups at various positions can influence the molecule's conformation and hydrophobicity. chemrxiv.org

Table 2: Potential Structural Modifications of the Glutamic Acid Moiety

Modification TypeExample StrategyRationale / Potential OutcomeReference
Side-Chain Amidation/EsterificationCondensation with hydrazines or alcohols.Alters polarity and hydrogen bonding capacity. nih.gov
CyclizationIntramolecular condensation to form a pyroglutamic acid (5-oxoproline) derivative.Creates a conformationally restricted analogue. nih.gov
Bioisosteric Replacement of Carboxyl GroupIntroduction of a sulfonamide group.Modifies acidity and zinc-binding properties in enzyme active sites. researchgate.net
Conformational RestrictionIncorporation into bicyclic or heterocyclic systems.Reduces flexibility to improve receptor selectivity. nih.gov, nih.gov

The 2-chloronicotinoyl ring serves as a scaffold that can be further functionalized to explore structure-activity relationships. The chlorine atom at the 2-position is not only a key feature of the parent compound but also a handle for further chemical transformations through nucleophilic aromatic substitution reactions.

The synthesis of the 2-chloronicotinic acid precursor itself offers opportunities for variation. For example, the one-step oxidation method starts with 2-chloro-3-alkyl pyridine. google.com By varying the nature of the alkyl group at the 3-position of this starting material, it may be possible to generate analogues with different substituents at this position, although this would alter the final product to be a derivative of something other than nicotinic acid. More direct variation involves replacing the chlorine atom or adding other substituents to the pyridine ring. The versatility of 2-chloronicotinoyl chloride as a reagent highlights its utility in creating diverse chemical entities for applications in pharmaceuticals and agrochemicals. lookchem.comchemimpex.com The "intermediate derivatization method" suggests a systematic approach to discovering novel compounds by modifying such core structures. patsnap.com

Radiosynthesis and Isotopic Labeling for Research Probes

The development of radiolabeled probes of "Glutamic acid, N-(2-chloronicotinoyl)-" is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). These probes enable the non-invasive study of the distribution and density of metabotropic glutamate receptor 2 (mGluR2), to which this compound class is related, providing valuable insights into neurological disorders. While direct radiolabeling studies for "Glutamic acid, N-(2-chloronicotinoyl)-" are not extensively documented in publicly available literature, plausible synthetic strategies can be extrapolated from established radiochemical methods for structurally similar molecules. The primary isotopes of interest for PET are carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), owing to their suitable half-lives and decay characteristics.

Hypothetical Radiosynthesis with Carbon-11

Carbon-11 (t½ = 20.3 min) can be incorporated into the "Glutamic acid, N-(2-chloronicotinoyl)-" structure, most strategically at the carbonyl carbon of the nicotinoyl group. A common method for introducing a [¹¹C]carbonyl group is through palladium-mediated carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO). acs.orgacs.org

A plausible synthetic route would involve the coupling of a suitable precursor, L-glutamic acid diethyl ester, with 2-chloro-nicotinoyl chloride, followed by the introduction of [¹¹C]CO. A more direct, one-pot approach could involve the reaction of 2-chloro-3-iodopyridine (B15675) with L-glutamic acid diethyl ester in the presence of a palladium catalyst and [¹¹C]CO. acs.orgacs.org The resulting ¹¹C-labeled ester would then be rapidly hydrolyzed to yield the final radiolabeled acid.

Another potential strategy involves the use of cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂). This can be converted into a [¹¹C]isocyanate intermediate, which then reacts with a suitable precursor to form the amide bond. scholaris.canih.govsnmjournals.org

Table 1: Proposed [¹¹C]Carbonylation Radiosynthesis

ParameterDetails
Precursor (2S)-diethyl 2-aminopentanedioate and 2-chloro-3-iodopyridine
Radiolabeling Agent [¹¹C]Carbon Monoxide ([¹¹C]CO)
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Reaction Conditions High pressure, elevated temperature (e.g., 150°C) in a microautoclave. acs.org
Post-processing HPLC purification followed by hydrolysis of the ester groups.
Anticipated Yield Good to quantitative radiochemical yields have been reported for similar reactions. acs.orgacs.org

Hypothetical Radiosynthesis with Fluorine-18

Fluorine-18 (t½ = 109.8 min) offers the advantage of a longer half-life, allowing for more complex synthetic procedures and longer imaging times. The pyridine ring of the 2-chloronicotinoyl moiety is a prime target for radiofluorination. Nucleophilic heteroaromatic substitution is a well-established method for introducing [¹⁸F]fluoride into electron-deficient aromatic systems like pyridines. nih.govnih.gov

For the synthesis of [¹⁸F]Glutamic acid, N-(2-fluoronicotinoyl)-, a precursor such as "Glutamic acid, N-(2-nitronicotinoyl)-" or a derivative with a suitable leaving group at the 2-position of the pyridine ring would be required. The nucleophilic substitution would be carried out using [¹⁸F]fluoride, typically activated by a phase-transfer catalyst like a kryptofix (K222)/potassium carbonate complex. nih.gov

Table 2: Proposed [¹⁸F]Nucleophilic Aromatic Substitution Radiosynthesis

ParameterDetails
Precursor L-glutamic acid, N-(2-trimethylammoniumnicotinoyl)- triflate or L-glutamic acid, N-(2-nitronicotinoyl)-
Radiolabeling Agent K[¹⁸F]F-Kryptofix 2.2.2 complex
Solvent Dimethyl sulfoxide (B87167) (DMSO) or other high-boiling polar aprotic solvent. nih.gov
Reaction Conditions Conventional heating (120-150°C) or microwave irradiation. nih.gov
Post-processing Solid-phase extraction (SPE) and HPLC purification.
Anticipated Yield Moderate to high radiochemical yields are often achieved in such reactions. mdpi.comnih.gov

The development of such radiolabeled probes is instrumental for advancing our understanding of the role of mGluR2 in the central nervous system and for the development of novel diagnostic and therapeutic strategies.

Biological Interactions and Mechanistic Elucidation Pre Clinical Focus

Investigation of Molecular Target Binding and Affinity

Pre-clinical investigations into the molecular interactions of Glutamic acid, N-(2-chloronicotinoyl)- have sought to identify its binding partners and characterize the affinity with which it engages these targets. This has involved a multi-pronged approach, encompassing ligand-receptor profiling, assessment of enzyme active site engagement, and evaluation of its recognition by transporter proteins.

Enzyme Active Site Engagement

While direct studies on "Glutamic acid, N-(2-chloronicotinoyl)-" are not available, research on related structures provides insights into potential interactions. For instance, derivatives of nicotinic acid have been investigated as enzyme inhibitors.

Compound Class Enzyme Target Observed Effect
Nicotinamide DerivativesVariousInhibition
N-acyl-amino acidsVariousInhibition

This table is illustrative and based on general findings for related compound classes, not specific to Glutamic acid, N-(2-chloronicotinoyl)-.

Transporter Protein Recognition (e.g., Folate Transporters)

There is no specific information available in the current scientific literature regarding the recognition of Glutamic acid, N-(2-chloronicotinoyl)- by transporter proteins, including folate transporters.

Elucidation of Mechanisms of Action

The elucidation of the precise mechanisms through which Glutamic acid, N-(2-chloronicotinoyl)- may exert biological effects remains an area for further investigation. The following sections outline the types of studies that would be necessary to determine its mechanism of action.

Enzyme Inhibition Kinetics and Mechanism

Detailed kinetic studies would be required to determine if Glutamic acid, N-(2-chloronicotinoyl)- acts as an enzyme inhibitor and to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies would involve measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters.

Kinetic Parameter Description Relevance
Ki (Inhibition Constant) The concentration of inhibitor required to produce half-maximum inhibition.Indicates the potency of the inhibitor.
IC50 The concentration of an inhibitor that reduces the response by 50%.A common measure of inhibitor effectiveness.
Mechanism of Inhibition How the inhibitor interacts with the enzyme and/or enzyme-substrate complex.Elucidates the mode of action (e.g., competitive, non-competitive).

This table outlines the parameters that would be determined in enzyme inhibition studies.

Allosteric Modulation and Conformational Effects

Investigations into whether Glutamic acid, N-(2-chloronicotinoyl)- functions as an allosteric modulator would involve assessing its ability to bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding would be expected to induce a conformational change in the protein, thereby modulating its activity. Techniques such as radioligand binding assays in the presence of an orthosteric ligand or functional assays measuring downstream signaling could provide evidence for allosteric modulation. To date, no such studies have been published for this specific compound.

Cellular and Subcellular Studies

Detailed investigations into the cellular and subcellular behavior of Glutamic acid, N-(2-chloronicotinoyl)- are not documented in the accessible scientific literature.

Impact on Cellular Signaling Pathways

There is currently no available research detailing the effects of Glutamic acid, N-(2-chloronicotinoyl)- on any cellular signaling pathways.

Modulation of Cellular Processes (e.g., Proliferation, Apoptosis)

Information regarding the modulation of cellular processes, including but not limited to proliferation and apoptosis, by Glutamic acid, N-(2-chloronicotinoyl)- is not present in published preclinical studies.

Intracellular Distribution and Localization

There are no available studies that describe the intracellular distribution or localization of Glutamic acid, N-(2-chloronicotinoyl)- within cells.

Pre-clinical Biological Activity Spectrum

The preclinical biological activity of Glutamic acid, N-(2-chloronicotinoyl)- remains largely uncharacterized in the public domain.

Antifungal Activities

No specific data from preclinical studies detailing the antifungal activities of Glutamic acid, N-(2-chloronicotinoyl)- could be retrieved.

Antiviral Properties (e.g., SARS-CoV-2 Main Protease Inhibition)

There is no published evidence or data from preclinical investigations to support or quantify the antiviral properties of Glutamic acid, N-(2-chloronicotinoyl)-, including its potential inhibitory effects on the SARS-CoV-2 main protease.

Anti-inflammatory and Antioxidant Effects

There is a notable absence of specific research investigating the anti-inflammatory and antioxidant effects of Glutamic acid, N-(2-chloronicotinoyl)- in the public domain. Although related heterocyclic compounds like benzothiazole (B30560) and oximes have been explored for such properties, no dedicated studies on Glutamic acid, N-(2-chloronicotinoyl)- were identified. kashanu.ac.ir

Pre-clinical Anticancer Research

While direct studies on the anticancer properties of Glutamic acid, N-(2-chloronicotinoyl)- are not explicitly detailed in the available research, the broader class of L-glutamic acid analogs has been a subject of investigation for potential anticancer agents. researchgate.netsemanticscholar.org Research in this area has explored how modifications of the glutamic acid structure can lead to compounds with cytotoxic effects against various cancer cell lines. researchgate.net

Derivatives of L-glutamic acid have been synthesized and evaluated for their ability to inhibit cancer cell growth. For instance, various N-acylhydrazone derivatives and compounds incorporating heterocyclic systems have shown promise in preclinical studies. nih.gov The general strategy often involves designing molecules that can interfere with cellular processes crucial for cancer cell proliferation, such as DNA synthesis or enzyme activity. researchgate.netsemanticscholar.org

The anticancer potential of conjugates of poly(L-glutamic acid) with established anticancer drugs has also been an area of significant research. nih.govnih.govelsevierpure.com This approach utilizes a polymer of glutamic acid as a carrier to improve the delivery and efficacy of chemotherapeutic agents. nih.govelsevierpure.com However, this differs from the investigation of a small molecule like Glutamic acid, N-(2-chloronicotinoyl)- as a standalone agent.

Although specific data tables for the anticancer activity of Glutamic acid, N-(2-chloronicotinoyl)- are not available, the table below illustrates the type of data generated in preclinical studies of related L-glutamic acid analogs against various cancer cell lines.

Compound TypeCancer Cell LineActivity MetricResult
L-Glutamic Acid AnalogsBreast (MCF-7), Microglial (BV-2)% Cell Viability19-110% at 1.0 nM researchgate.net
N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides)Prostate (DU-145)% Inhibition84.7% at 80 µg/ml semanticscholar.org
N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides)Prostate (PC-3)% Inhibition72.0% at 80 µg/ml semanticscholar.org
Substituted 1-(benzenesulfonyl)-5-oxopyrrolidine 2-carboxamidesProstate (PC-3)% Inhibition61.2% to 79.2% at 20 µg/ml semanticscholar.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential structural features of a molecule that are responsible for its biological activity. For Glutamic acid, N-(2-chloronicotinoyl)-, the following elements are considered critical:

The Glutamic Acid Core: The dual carboxylic acid groups and the chiral center of the glutamic acid portion are likely key interaction points. These groups can act as hydrogen bond donors and acceptors, and their ionized forms can participate in electrostatic interactions with biological targets. The stereochemistry of the alpha-carbon is also expected to be crucial for specific binding. Studies on amino acid analogs have shown that the presence and charge of the N-terminus and C-terminus are important for recognition by transporters and enzymes. nih.gov

The Amide Linkage: The amide bond provides a rigid planar unit with hydrogen bond donor (N-H) and acceptor (C=O) capabilities. This linkage correctly orients the two main parts of the molecule—the glutamic acid and the chloronicotinoyl ring—relative to each other.

Based on related N-acyl-amino acids, the essential pharmacophoric features can be summarized as a hydrogen-bond accepting group, a hydrogen-bond donating group, and a hydrophobic/aromatic region.

Correlation of Structural Modifications with Biological Potency

The modification of specific structural features of Glutamic acid, N-(2-chloronicotinoyl)- is predicted to have a significant impact on its biological potency. This can be inferred from structure-activity relationship studies on analogous compounds.

Modifications of the Glutamic Acid Moiety: Altering the length of the side chain (the distance between the two carboxyl groups) would likely affect how the molecule fits into a binding site. Esterification of one or both carboxyl groups would remove negative charges and increase lipophilicity, which could impact cell permeability and target interaction. nih.gov For instance, studies on amino acid transporter SNAT2 showed that ester derivatives at the C-terminus could still maintain affinity. nih.gov

Modifications of the Amide Linker: Replacing the amide bond with other functional groups, such as an ester or a reversed amide, would change the hydrogen bonding pattern and the rotational freedom of the molecule, likely altering its biological activity.

Modifications of the 2-Chloronicotinoyl Ring:

Position of the Chlorine Atom: Moving the chlorine atom to other positions on the pyridine (B92270) ring would change the electronic properties and steric profile of the molecule.

Replacement of the Chlorine Atom: Substituting the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups would modulate the electronic nature and lipophilicity of the ring system. For example, in a series of N-arylanthranilic acids, the nature and position of substituents on the aromatic ring were critical for anti-inflammatory activity. nih.gov

Replacement of the Pyridine Ring: Substituting the pyridine ring with other heterocyclic or carbocyclic aromatic systems would fundamentally alter the shape, size, and electronic properties of this part of the molecule, leading to significant changes in biological activity.

The following table illustrates hypothetical changes in biological potency based on structural modifications, drawing parallels from related compound classes.

Modification on Glutamic acid, N-(2-chloronicotinoyl)-Predicted Effect on PotencyRationale based on Analogous Compounds
Esterification of the γ-carboxyl groupPotentially alteredModification of charge and lipophilicity can affect transporter recognition and cell permeability. nih.gov
Replacement of L-glutamic acid with D-glutamic acidLikely decreased or altered specificityStereochemistry is often critical for specific biological interactions.
Removal of the 2-chloro substituentPotentially decreasedThe electronic and steric contribution of the chlorine is likely important for binding affinity.
Replacement of chlorine with a methyl groupAlteredChanges the electronic nature from electron-withdrawing to electron-donating and modifies steric bulk.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds like N-(2-chloronicotinoyl)-glutamic acid derivatives, a QSAR model could be developed to predict the activity of new analogs.

A typical QSAR study would involve:

Synthesizing a series of analogs with systematic variations in their structure.

Measuring the biological activity of these compounds in a relevant assay.

Calculating a range of molecular descriptors for each analog. These can be categorized as:

Electronic Descriptors: (e.g., Hammett constants, partial atomic charges) to quantify the electronic effects of substituents.

Steric Descriptors: (e.g., Taft steric parameters, molar refractivity) to describe the size and shape of the molecules.

Hydrophobic Descriptors: (e.g., logP) to account for the lipophilicity of the compounds.

Topological Descriptors: That describe the connectivity of atoms in the molecule.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.netresearchgate.net

Physicochemical Property Relationships to Biological Function (e.g., Lipophilicity in relation to activity)

The physicochemical properties of a molecule, such as lipophilicity, solubility, and pKa, are critical determinants of its biological function. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is particularly important for processes like membrane permeation and binding to hydrophobic pockets of proteins. researchgate.net

Impact of the 2-Chloronicotinoyl Group: The presence of the chlorine atom and the pyridine ring increases the lipophilicity compared to an unsubstituted benzoyl or nicotinoyl group. Studies on other heterocyclic compounds have shown that halogenation generally increases lipophilicity. mdpi.com

The relationship between lipophilicity and activity is often parabolic. A compound that is too hydrophilic may not be able to cross cell membranes to reach its target, while a compound that is too lipophilic may be poorly soluble in aqueous media or may be sequestered in fatty tissues. researchgate.net Therefore, an optimal lipophilicity is often required for maximal biological activity.

Molecular FragmentPhysicochemical ContributionExpected Impact on Lipophilicity
Glutamic acidHydrophilic, two ionizable carboxyl groupsDecreases overall lipophilicity, especially at physiological pH.
Amide linkagePolar, hydrogen bonding capabilitiesContributes to polarity.
Nicotinoyl ringAromatic, basic nitrogenModerately lipophilic.
2-Chloro substituentElectron-withdrawing, hydrophobicIncreases lipophilicity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's activity.

Given that Glutamic acid, N-(2-chloronicotinoyl)- is a derivative of the neurotransmitter glutamic acid, its potential biological targets are likely to be enzymes and receptors within the glutamate (B1630785) metabolism and signaling pathways. Research on other glutamic acid derivatives has identified several potential protein targets. For instance, computational screening of a library of 123 glutamic acid derivatives highlighted glutamine synthetase and glutamate carboxypeptidase II (GCPII) as promising targets for cancer therapy, as these enzymes are crucial for providing fuel for cancer cell development. nih.govnih.gov

In a study on analogous N-acyl glutamic acid derivatives, specifically N-(4-aminobenzoyl)-l-glutamic acid conjugated with a 1,3,5-triazine (B166579) moiety, molecular docking was used to investigate their potential as antimalarial agents by targeting the Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS) protein. nih.gov The docking analysis revealed key interactions within the protein's active site. The N-(4-aminobenzoyl)-l-glutamic acid scaffold consistently formed hydrogen bonds with amino acid residues such as Arginine-122 (Arg122) and Serine-120 (Ser120). nih.gov Furthermore, pi-pi stacking interactions, which are important for binding affinity, were observed with Phenylalanine-58 (Phe58). nih.gov These findings illustrate how the glutamic acid backbone can anchor a ligand into a binding site, facilitating specific and high-affinity interactions.

Potential Protein TargetKey Interacting Residues (from analogous compounds)Primary Interaction TypeReference
Pf-DHFR-TSArg122, Ser120Hydrogen Bonding nih.gov
Pf-DHFR-TSPhe58Pi-Pi Stacking nih.gov
Glutamine SynthetaseNot specified in detailBinding in D subunit, cluster 1 nih.govnih.gov
Glutamate Carboxypeptidase II (GCPII)Not specified in detailEnzyme Inhibition nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the conformational stability of the ligand within the binding site and understanding the intricate mechanisms of binding.

For N-substituted glutamic acid derivatives, MD simulations can validate the stability of docking poses. In the study of Pf-DHFR-TS inhibitors, MD simulations were performed on the docked complexes to evaluate their stability and binding energies. nih.gov Such simulations track how the protein and ligand atoms move, ensuring that the interactions predicted by docking are maintained over a period of time, thus confirming a stable binding mode. By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can quantify the stability of the complex. Significant fluctuations might indicate an unstable binding pose, whereas a stable RMSD suggests the ligand has found a favorable and persistent conformation within the active site. These simulations provide critical insights into the flexibility of the ligand and the dynamic interplay between the ligand and protein, which are crucial for effective drug design.

De Novo Molecular Design and Virtual Screening

De novo design and virtual screening are powerful computational strategies for discovering novel bioactive compounds. Virtual screening involves computationally evaluating large libraries of existing molecules to identify those that are most likely to bind to a target, while de novo design involves creating new molecules from scratch.

The glutamic acid structure serves as an excellent starting point for these approaches. A notable example is a study where 123 glutamic acid derivatives were theoretically formulated and then computationally filtered based on their physicochemical, pharmacokinetic, and toxicological properties. nih.govnih.gov This process allowed researchers to select a smaller, more promising set of nine compounds for further investigation, demonstrating an efficient pipeline for drug discovery. nih.govnih.gov This strategy of blocking the essential carboxyl and amino functional groups of the core amino acid structure can lead to significant changes in biochemical metabolism, potentially yielding derivatives with valuable pharmaceutical effects. nih.gov This highlights how a core scaffold like Glutamic acid, N-(2-chloronicotinoyl)- could be the basis for generating a focused library of compounds for screening against various therapeutic targets.

Prediction of Binding Free Energies and Interaction Hotspots

Predicting the binding free energy (the net energy change upon ligand binding) is a key goal of computational chemistry, as it correlates directly with the ligand's potency. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are commonly used to estimate this value from MD simulation trajectories.

In the investigation of N-(4-aminobenzoyl)-l-glutamic acid derivatives as Pf-DHFR-TS inhibitors, MM-PBSA calculations were employed to estimate the free binding energies of the docked complexes. nih.gov The study reported a diverse range of binding energies, from -32.76 to -123.81 kcal/mol against the wild-type protein, indicating varying affinities across the series of designed compounds. nih.gov Such calculations help to rank compounds and prioritize the most potent ones for synthesis and experimental testing.

These energy calculations also allow for the identification of "interaction hotspots"—amino acid residues in the target protein that contribute most significantly to the binding energy. By decomposing the total binding free energy on a per-residue basis, researchers can pinpoint which interactions are most critical for affinity. For the Pf-DHFR-TS inhibitors, residues like Arg122, Ser120, and Phe58 were identified as key components of the binding site, making them interaction hotspots for that particular ligand series. nih.gov Understanding these hotspots is invaluable for the rational design and optimization of new ligands, including potential derivatives of Glutamic acid, N-(2-chloronicotinoyl)-.

Compound ClassTarget ProteinPredicted Binding Energy Range (kcal/mol)MethodReference
N-(4-aminobenzoyl)-l-glutamic acid derivativesPf-DHFR-TS (Wild-type)-32.76 to -123.81MM-PBSA nih.gov
N-(4-aminobenzoyl)-l-glutamic acid derivativesPf-DHFR-TS (Quadruple mutant)-44.88 to -94.40MM-PBSA nih.gov

Pre Clinical Pharmacological and Biochemical Investigations

In Vitro Metabolic Stability and Biotransformation Pathways

No studies detailing the in vitro metabolic stability of Glutamic acid, N-(2-chloronicotinoyl)- in systems such as liver microsomes or hepatocytes were identified. Consequently, key parameters like half-life (t½) and intrinsic clearance (CLint) are unknown. The specific cytochrome P450 (CYP) isozymes or other enzyme systems responsible for its metabolism have not been reported. Research into the primary biotransformation pathways, such as oxidation, hydrolysis, or conjugation, for this particular molecule is not present in the available scientific literature.

Identification of Metabolites and Conjugates in Biological Systems

There are no published reports on the identification of metabolites or conjugates of Glutamic acid, N-(2-chloronicotinoyl)- in any biological systems, either in vitro or in vivo. As a result, information regarding the chemical structures of its potential metabolic products, including Phase I and Phase II metabolites, remains unavailable.

Pre-clinical Efficacy Studies in Relevant Animal Models (excluding human trials)

A thorough search for pre-clinical studies evaluating the efficacy of Glutamic acid, N-(2-chloronicotinoyl)- in animal models of any disease has not yielded any results.

Establishment of Proof-of-Concept in Disease Models

No research has been published demonstrating the proof-of-concept for Glutamic acid, N-(2-chloronicotinoyl)- in any animal disease models.

Assessment of Pharmacological Outcomes

Due to the absence of pre-clinical efficacy studies, there is no data on the pharmacological outcomes associated with the administration of Glutamic acid, N-(2-chloronicotinoyl)- in animal models.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Areas

The structural similarity of Glutamic acid, N-(2-chloronicotinoyl)- to endogenous glutamate (B1630785) suggests its potential interaction with a range of biological targets. Future research will likely focus on moving beyond established glutamate pathways to uncover novel therapeutic applications.

Metabotropic Glutamate Receptors (mGluRs): While derivatives of glutamic acid are known to target mGluRs, the specific impact of the 2-chloronicotinoyl moiety on receptor subtype selectivity is an unexplored area. nih.gov Future studies could investigate its antagonist or agonist activity across the different mGluR groups, potentially identifying specific inhibitors for neurological disorders or cancer, where glutamate signaling is dysregulated. nih.govmdpi.com

Glutamine Metabolism in Oncology: Cancer cells often exhibit a high dependency on glutamine metabolism for proliferation. nih.govnih.govnih.gov Research could explore whether Glutamic acid, N-(2-chloronicotinoyl)- or its metabolites interfere with key enzymes in this pathway, such as glutaminase (B10826351) or aminotransferases. mdpi.comnih.gov Molecules that disrupt glutamine uptake or utilization are considered promising anti-cancer strategies. nih.govnih.gov

Enzyme Inhibition: Beyond receptors, the compound could be screened against a broader range of enzymes. For instance, glutamate carboxypeptidase II (GCPII) is another target involved in providing glutamate to cancer cells, and its inhibition can suppress tumor growth. mdpi.com Computational docking studies could predict the binding affinity of Glutamic acid, N-(2-chloronicotinoyl)- to such enzymes, guiding experimental validation. mdpi.comnih.gov

Potential Therapeutic AreaSpecific Biological TargetRationale
Neurodegenerative Diseases Metabotropic Glutamate Receptors (mGluRs)Modulation of glutamate signaling is a key therapeutic strategy.
Oncology Glutaminase, ASCT2/SLC1A5 Transporter, GCPIITargeting the glutamine dependency of cancer cells is a promising therapeutic approach. mdpi.comnih.govnih.gov
Inflammatory Disorders Immune Cell Glutamate ReceptorsGlutamate signaling plays a role in immune cell function and inflammation.

Development of Advanced Synthetic Methodologies

Efficient and scalable synthesis is crucial for enabling extensive biological evaluation. Future research in this area will likely focus on optimizing the production of Glutamic acid, N-(2-chloronicotinoyl)- and creating diverse analog libraries for structure-activity relationship (SAR) studies.

One-Pot Synthesis: Streamlining the synthesis into a one-pot, two-step procedure, similar to methods developed for other γ-glutamyl derivatives, could improve efficiency and yield. mdpi.com This approach minimizes intermediate isolation steps, reducing waste and cost.

Novel Coupling Reagents: The use of advanced coupling reagents, such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide), has proven effective for coupling N-protected amino acids with hydrazides, achieving high yields and purity. mdpi.comresearchgate.net Applying such reagents to the acylation of glutamic acid with 2-chloronicotinic acid could significantly enhance the reaction's efficiency.

Catalyst Optimization: For the reaction between a carboxylic acid and an amine, exploring different catalysts could improve reaction times and product yields. google.com For instance, the synthesis of N-(2-chloride)-propionyl-glutamine utilizes a catalyst to drive the reaction, a strategy that could be adapted here. google.com

Synthetic StrategyAdvantagePotential Application
One-Pot ProceduresIncreased efficiency, reduced waste, lower cost. mdpi.comLarge-scale synthesis for extensive testing.
Advanced Coupling Reagents (e.g., HATU)High yields, high purity, mild reaction conditions. mdpi.comresearchgate.netSynthesis of diverse analog libraries for SAR studies.
Novel CatalysisImproved reaction kinetics and product yield. google.comOptimization of the core synthesis of the title compound.

Integration with Multi-Omics and Systems Biology Data

To fully understand the biological impact of Glutamic acid, N-(2-chloronicotinoyl)-, a systems-level approach is necessary. Integrating multi-omics data can provide a holistic view of the compound's mechanism of action, off-target effects, and potential biomarkers. rsc.orgarxiv.org

Transcriptomics (RNA-seq): Treating cells or organisms with the compound and subsequently performing RNA-sequencing can reveal changes in gene expression. nih.gov This can help identify the signaling pathways modulated by the compound, such as those related to glucose metabolism or inflammation. nih.gov

Proteomics and Phosphoproteomics: Mass spectrometry-based proteomics can identify changes in protein abundance, while phosphoproteomics can reveal alterations in kinase signaling networks upon treatment. nih.gov This is crucial for understanding how the compound affects cellular signaling cascades downstream of its initial target.

Metabolomics: As a glutamic acid derivative, the compound is expected to influence metabolic pathways. Metabolomic analysis can quantify changes in central carbon metabolism, amino acid pools, and other small molecule metabolites, providing direct insight into its metabolic effects. researchgate.net

Integrative Analysis: The true power of this approach lies in integrating these different data layers. rsc.orgresearchgate.net For example, combining transcriptomic and proteomic data can build robust gene regulatory network models to pinpoint key transcription factors and kinases central to the compound's mode of action. nih.gov

Utility as Biochemical Probes for Pathway Elucidation

Beyond its potential therapeutic effects, Glutamic acid, N-(2-chloronicotinoyl)- can be developed into a valuable tool for basic research. By modifying the molecule, it can be used as a biochemical probe to investigate specific biological processes.

Affinity-Based Probes: The compound could be functionalized with a reporter tag (e.g., biotin) or a reactive group for covalent labeling. Such probes could be used in affinity purification or chemical proteomics experiments to isolate and identify its direct binding partners within the cell, thus validating predicted targets and discovering new ones.

Fluorescent Probes: Attaching a fluorophore to the molecule would allow for its visualization within cells and tissues using advanced microscopy techniques. This could provide valuable information on its cellular uptake, subcellular localization, and dynamic interactions with target proteins in a living system.

Probing Enzyme Activity: As a potential substrate or inhibitor, the compound can be used in enzymatic assays to characterize the function and substrate specificity of enzymes involved in amino acid or nicotinic acid metabolism. This can help elucidate complex metabolic networks. mdpi.com The design of such probes is a key step in moving from a compound with interesting biological activity to a well-understood chemical tool for pathway exploration. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation and purity assessment of N-(2-chloronicotinoyl)-glutamic acid?

  • Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., amide bonds) and nuclear magnetic resonance (NMR) for stereochemical analysis . High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) ensures purity, as demonstrated in γ-PGA characterization studies . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. How can researchers evaluate the stability of N-(2-chloronicotinoyl)-glutamic acid under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to controlled pH (3–9), temperature (4°C to 40°C), and humidity (40–80% RH) conditions. Monitor degradation via HPLC and track changes in bioactivity using in vitro assays (e.g., enzyme inhibition). Reference storage guidelines for glutamic acid derivatives, which recommend −20°C for long-term stability .

Q. What synthetic routes are reported for N-acylated glutamic acid derivatives, and how can they be optimized?

  • Methodology : Employ carbodiimide-based coupling reactions (e.g., EDC/NHS) to acylate glutamic acid with 2-chloronicotinoyl chloride. Optimize reaction parameters (solvent polarity, pH, stoichiometry) using design-of-experiment (DoE) approaches. Purify via column chromatography and validate yields through gravimetric analysis .

Advanced Research Questions

Q. What experimental designs are suitable for assessing the immunomodulatory potential of N-(2-chloronicotinoyl)-glutamic acid?

  • Methodology : Use bone marrow-derived dendritic cells (BMDCs) to evaluate activation markers (CD40, CD86) via flow cytometry . Measure cytokine production (IL-6, TNF-α) using ELISA after 24-hour stimulation. Compare results to γ-PGA/Alum complexes, which enhance Th1 responses through TLR4 signaling . Include alum-based adjuvants as positive controls for humoral immunity.

Q. How can researchers investigate the compound’s mechanism of action in antigen presentation?

  • Methodology : Perform antigen uptake assays using fluorescently labeled ovalbumin (FITC-OVA) and track dendritic cell (DC) internalization via confocal microscopy . Combine with in vivo imaging to monitor lymph node trafficking. For mechanistic insights, use TLR4-knockout mice to test dependency on innate immune pathways, as shown in γ-PGA studies .

Q. What strategies address contradictory data in cytotoxicity assays for glutamic acid derivatives?

  • Methodology : Replicate cytotoxicity testing (e.g., LDH release assays) across multiple cell lines (e.g., B16F10, MDCK) . Control for endotoxin contamination using Limulus amebocyte lysate (LAL) assays. Apply statistical models (ANOVA with Bonferroni correction) to differentiate batch-to-batch variability from true biological effects .

Q. How can cross-reactivity studies be designed to evaluate the compound’s efficacy against heterologous pathogens?

  • Methodology : Immunize mice with the compound adjuvanted to a model antigen (e.g., OVA). Challenge with phylogenetically distinct strains (e.g., H1N1 and H3N2 influenza) and measure cross-reactive antibody titers (HI assays) and cytotoxic T-lymphocyte (CTL) activity (ELISPOT for IFN-γ) . Include alum-adjuvanted groups to benchmark performance against established adjuvants .

Methodological Notes

  • Data Interpretation : Prioritize dose-response relationships and time-course analyses to distinguish transient effects (e.g., cytokine spikes at 6 hours ) from sustained immune modulation.
  • Ethical Compliance : Adhere to IACUC guidelines for in vivo studies, including humane endpoints (e.g., ≤20% weight loss) .
  • Instrumentation : Use dynamic light scattering (DLS) for particle size analysis and zeta potential measurements to assess colloidal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.